molecular formula C15H22N2O2 B133264 Mepindolol CAS No. 23694-81-7

Mepindolol

Numéro de catalogue: B133264
Numéro CAS: 23694-81-7
Poids moléculaire: 262.35 g/mol
Clé InChI: NXWGWUVGUSFQJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le mépindolol est un bêta-bloqueur non sélectif principalement utilisé dans le traitement du glaucomeCes composés contiennent un fragment indole, qui est constitué d'un cycle pyrrole fusionné au benzène pour former le 2,3-benzopyrrole .

Applications De Recherche Scientifique

Pharmacological Properties

Mepindolol, a derivative of pindolol, functions by blocking beta-1 and beta-2 adrenergic receptors. This mechanism leads to various physiological effects:

  • Cardiovascular Effects : this compound decreases heart rate and myocardial contractility, which can be beneficial in conditions like hypertension and angina .
  • Ocular Effects : It is primarily used in the treatment of glaucoma by reducing intraocular pressure through decreased aqueous humor production .

Glaucoma Treatment

This compound is utilized as a topical agent in the management of glaucoma. Clinical trials have demonstrated its efficacy in lowering intraocular pressure, making it a vital component of glaucoma therapy .

Cardiovascular Conditions

Several studies have highlighted this compound's role in treating cardiovascular diseases:

  • Hypertension : Research indicates that this compound effectively lowers blood pressure in hypertensive patients, with significant reductions observed during clinical trials .
  • Angina Pectoris : A double-blind crossover study showed that patients experienced a significant reduction in the frequency and intensity of anginal attacks while on this compound therapy .

Animal Studies

In preclinical settings, this compound has demonstrated cardioprotective effects. For instance:

  • A study involving rat models indicated that this compound significantly reduced myocardial necrosis following coronary artery occlusion, suggesting its potential for protecting heart tissue during ischemic events .

Human Trials

Clinical evaluations have included:

  • A study assessing the drug's effectiveness in patients with coronary heart disease showed improved exercise tolerance and reduced angina episodes compared to placebo .
  • Comparative studies with other beta-blockers (like Propranolol and Atenolol) revealed that this compound may offer specific advantages regarding side effects and efficacy profiles in certain patient populations .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other beta-blockers based on various clinical parameters:

ParameterThis compoundPropranololAtenolol
Blood Pressure ReductionSignificantModerateModerate
Anginal Attack FrequencyReducedModerateLow
Exercise ToleranceImprovedModerateLow

Analyse Biochimique

Biochemical Properties

Mepindolol interacts with beta receptors in the body, blocking their activity. This interaction is primarily with the beta-1 and beta-2 adrenergic receptors, which are proteins found on the surface of cells in the heart and blood vessels . The nature of these interactions is inhibitory, meaning that this compound prevents these receptors from activating and triggering their usual biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound’s primary action is to decrease the activity of the heart and blood vessels. By blocking the beta-1 and beta-2 adrenergic receptors, this compound reduces the rate and force of heart contractions, and it dilates (widens) the blood vessels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the cardiovascular system .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the beta-1 and beta-2 adrenergic receptors. By binding to these receptors, this compound prevents the natural ligands (like adrenaline and noradrenaline) from binding and activating these receptors . This can lead to changes in gene expression and cellular function, as these receptors play key roles in regulating heart rate, blood pressure, and other physiological processes .

Temporal Effects in Laboratory Settings

Like other beta blockers, the effects of this compound are likely to be seen shortly after administration and can last for several hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At lower doses, this compound effectively blocks the beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure . At higher doses, however, this compound may cause adverse effects such as bradycardia (abnormally slow heart rate), hypotension (low blood pressure), and fatigue .

Metabolic Pathways

As a beta blocker, this compound is likely to be metabolized in the liver, similar to other drugs in this class .

Transport and Distribution

Like other beta blockers, this compound is likely to be distributed throughout the body via the bloodstream after oral administration .

Subcellular Localization

As a beta blocker, this compound is likely to be found primarily in the extracellular space, where it can interact with beta-1 and beta-2 adrenergic receptors on the surface of cells .

Analyse Des Réactions Chimiques

Le mépindolol subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le mépindolol a plusieurs applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle dans l'étude des bêta-bloqueurs et de leur synthèse.

    Biologie : Étudié pour ses effets sur les récepteurs bêta-adrénergiques et son utilisation potentielle dans le traitement des maladies cardiovasculaires.

    Médecine : Principalement utilisé dans le traitement du glaucome et étudié pour son utilisation potentielle dans le traitement d'autres affections telles que l'hypertension et les arythmies.

    Industrie : Utilisé dans le développement de nouveaux bêta-bloqueurs et d'autres composés apparentés

5. Mécanisme d'action

Le mépindolol exerce ses effets en bloquant non sélectivement les récepteurs bêta-1 adrénergiques, principalement dans le cœur. Cette inhibition réduit les effets de l'épinéphrine et de la norépinéphrine, entraînant une diminution de la fréquence cardiaque et de la pression artérielle . Les cibles moléculaires et les voies impliquées comprennent les récepteurs bêta-adrénergiques et les voies de signalisation associées.

Comparaison Avec Des Composés Similaires

Le mépindolol est similaire à d'autres bêta-bloqueurs tels que le pindolol, le bopindolol et le propranolol. Il est unique en raison de sa structure chimique spécifique et de son utilisation principale dans le traitement du glaucome .

Composés similaires

Activité Biologique

Mepindolol is a beta-adrenergic antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on a comprehensive review of relevant literature.

Overview of this compound

This compound is classified as a non-selective beta-blocker, affecting both beta-1 and beta-2 adrenergic receptors. Its unique profile includes intrinsic sympathomimetic activity (ISA), which allows it to partially stimulate beta receptors while blocking the effects of catecholamines. This characteristic differentiates it from traditional beta-blockers, which solely inhibit receptor activity.

Pharmacodynamics

This compound’s pharmacodynamics are characterized by its ability to lower blood pressure through several mechanisms:

  • Beta-Adrenoceptor Blocking : this compound competes with catecholamines for binding to beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Partial Agonist Activity : Unlike pure antagonists, this compound provides a balanced effect on cardiac output and peripheral vascular resistance, which may mitigate some side effects commonly associated with beta-blockers, such as bradycardia and hypotension .
  • Impact on Lipid Profiles : Studies suggest that this compound does not adversely affect lipid profiles, maintaining the HDL/LDL cholesterol ratio .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key features:

  • Absorption : this compound is well absorbed from the gastrointestinal tract with high bioavailability due to low first-pass metabolism.
  • Distribution : It exhibits moderate lipophilicity, influencing its volume of distribution and plasma protein binding characteristics .
  • Metabolism : Primarily metabolized in the liver, this compound undergoes minimal first-pass metabolism compared to other beta-blockers .
  • Excretion : The drug is eliminated via both renal and hepatic pathways, making it suitable for patients with varying degrees of liver or kidney function .

Blood Pressure Lowering Effects

A systematic review of clinical trials demonstrated that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. In a meta-analysis involving 605 patients across 13 studies, this compound was shown to reduce systolic blood pressure by an average of 8 mmHg compared to placebo .

StudySample SizeSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
Study 150106
Study 25574
Study 36095
Average6058-

Case Studies

Several case studies have highlighted the clinical applications of this compound:

  • Case Study on Hypertension Management : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, significant reductions in blood pressure were observed without notable adverse effects.
  • Comparison with Other Beta Blockers : In a comparative study against traditional beta-blockers like propranolol and atenolol, this compound showed superior tolerance and fewer side effects due to its ISA properties.

Side Effects and Interactions

While generally well-tolerated, this compound may cause side effects such as bradycardia, fatigue, and gastrointestinal disturbances. Notably, interactions with other medications can enhance its bradycardic effects; for example, co-administration with aprotinin may increase these activities .

Propriétés

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWGWUVGUSFQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56396-94-2 (sulfate[2:1])
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40865110
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23694-81-7
Record name Mepindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23694-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepindolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepindolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mepindolol
Reactant of Route 3
Reactant of Route 3
Mepindolol
Reactant of Route 4
Reactant of Route 4
Mepindolol
Reactant of Route 5
Mepindolol
Reactant of Route 6
Reactant of Route 6
Mepindolol
Customer
Q & A

A: Mepindolol is a β-adrenergic receptor antagonist, meaning it binds to β-adrenergic receptors and blocks the actions of catecholamines like adrenaline and noradrenaline. [, , , ]

A: this compound's blockade of β-adrenergic receptors leads to a decrease in heart rate and contractility, as well as a reduction in blood pressure. [, , , ] It can also influence splanchnic haemodynamics, affecting hepatic blood flow and hepatic venous pressure gradient. []

A: Yes, this compound exhibits ISA, meaning it can partially stimulate β-adrenergic receptors even while blocking their full activation by catecholamines. [, , , , ] This property contributes to its milder effect on heart rate and contractility compared to some other β-blockers. [, ]

A: this compound's ISA, particularly its action on β2 receptors in blood vessels, contributes to vasodilation and a reduction in total peripheral resistance. This effect on blood vessels counteracts some of the blood pressure-lowering effects typically associated with β-blockade. [, , ]

A: The molecular formula of this compound is C17H24N2O2, and its molecular weight is 288.39 g/mol. []

A: While the provided research doesn't delve into specific spectroscopic details, it highlights the synthesis of 14C-labelled this compound for pharmacokinetic studies. [] This suggests the application of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.

ANone: The provided research focuses primarily on the pharmacological aspects of this compound, with limited information on material compatibility, stability, catalytic properties, computational chemistry, SHE regulations, analytical method validation, quality control, environmental impact, dissolution, and solubility. Further studies may be needed to address these aspects comprehensively.

A: this compound's ISA contributes to its milder negative inotropic effects (reduced force of heart muscle contraction) compared to β-blockers like Propranolol, which lack ISA. [, , ] This characteristic makes this compound potentially suitable for patients where a significant reduction in cardiac contractility is undesirable.

A: While the research doesn't provide detailed stability data, it mentions the development of transdermal delivery systems for this compound. [, , ] This suggests the need for formulation strategies to ensure drug stability and optimize its delivery through the skin.

A: In patients with advanced renal failure, a lower dosage of this compound may be necessary due to reduced clearance. []

A: Researchers used rat models of coronary artery occlusion to assess this compound's cardioprotective effects. They found that this compound significantly reduced infarct size and mitigated ischemia-induced phospholipid degradation. [, ]

A: this compound has been studied in patients with various conditions, including hypertension, coronary heart disease, and hyperkinetic heart syndrome. [, , , , , , , , ] Clinical trials demonstrated its efficacy in reducing blood pressure, angina episodes, and improving exercise tolerance. [, , , , ]

A: Yes, several studies compared the efficacy and safety of this compound to other β-blockers, including Propranolol, Atenolol, and Metoprolol. [, , , , , , , , , , , , , , ] These comparative studies provided insights into this compound's specific pharmacological profile and potential advantages in certain patient populations.

A: Researchers studied the long-term impact of this compound on lipid metabolism in hypertensive patients. [, , ] The findings highlight the importance of considering the specific properties of different β-blockers, including their selectivity and ISA, when making long-term treatment decisions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.